2-Iodo-3-methoxyphenol
Overview
Description
2-Iodo-3-methoxyphenol is an organic compound with the molecular formula C7H7IO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by iodine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-methoxyphenol typically involves the iodination of 3-methoxyphenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which acts as the electrophile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phenolic hydroxyl group is oxidized to a quinone structure.
Reduction: The iodine atom can be reduced to a hydrogen atom, converting the compound back to 3-methoxyphenol.
Substitution: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base to facilitate the substitution reaction.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 3-methoxyphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Iodo-3-methoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its phenolic structure.
Industry: Used in the production of dyes, pigments, and other specialty chemicals due to its unique reactivity.
Mechanism of Action
The mechanism of action of 2-Iodo-3-methoxyphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
2-Iodo-5-methoxyphenol: Similar structure but with the methoxy group at a different position.
3-Iodo-4-methoxyphenol: Another isomer with different substitution patterns.
2-Bromo-3-methoxyphenol: Bromine instead of iodine, affecting reactivity and biological activity.
Uniqueness: 2-Iodo-3-methoxyphenol is unique due to the specific positioning of the iodine and methoxy groups, which can influence its chemical reactivity and biological interactions. The presence of iodine can enhance the compound’s ability to participate in halogen bonding, which is less common in its brominated or chlorinated analogs.
Properties
IUPAC Name |
2-iodo-3-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVPKRMLAXQBGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555945 | |
Record name | 2-Iodo-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121980-50-5 | |
Record name | 2-Iodo-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 2-iodo-3-methoxyphenol in the synthesis of NAPhePHOS?
A1: this compound serves as a key building block in the synthesis of NAPhePHOS []. It participates in a copper(I)-promoted coupling reaction with 1-iodonaphthol, which are connected by a chiral tether [(R,R)-2,4-pentanediol]. This reaction is crucial because it forms the biaryl backbone of NAPhePHOS and the choice of this compound contributes to the unsymmetrical structure of the final ligand. This asymmetry is what differentiates NAPhePHOS from other similar diphosphines and is being investigated for its influence on catalytic properties.
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